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6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine

Physicochemical profiling Drug-likeness ADME

The target compound is a fully aromatic, halogen-rich pyrido[3,2-d][1,2,3]triazin-4-amine featuring a 6-chloro substituent on the pyridotriazine core and a 3-chloro-4-fluorophenyl group at the 4-amino position (CAS 1048699-24-6). Its molecular formula is C₁₂H₆Cl₂FN₅ and its molecular weight is 310.11 g/mol.

Molecular Formula C12H6Cl2FN5
Molecular Weight 310.11 g/mol
Cat. No. B13092548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine
Molecular FormulaC12H6Cl2FN5
Molecular Weight310.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NN=NC3=C2N=C(C=C3)Cl)Cl)F
InChIInChI=1S/C12H6Cl2FN5/c13-7-5-6(1-2-8(7)15)16-12-11-9(18-20-19-12)3-4-10(14)17-11/h1-5H,(H,16,18,19)
InChIKeyROFWTOULGUEDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine: Compound Identity and Core Structural Features


The target compound is a fully aromatic, halogen-rich pyrido[3,2-d][1,2,3]triazin-4-amine featuring a 6-chloro substituent on the pyridotriazine core and a 3-chloro-4-fluorophenyl group at the 4-amino position (CAS 1048699-24-6). Its molecular formula is C₁₂H₆Cl₂FN₅ and its molecular weight is 310.11 g/mol [1]. The compound belongs to a broader class of 4-anilino-6-chloro-pyrido[3,2-d][1,2,3]triazines that have been explored as kinase inhibitors, with disclosed activities against VEGFR-2 and Pim-1 [2] [3]. The specific halogenation pattern and the rigid tricyclic scaffold govern both physicochemical and target-binding properties.

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine: Why Close Analogs Cannot Be Freely Interchanged


Within the 6-chloro-pyrido[3,2-d][1,2,3]triazin-4-amine series, even minor changes to the 4-aniline substituent can profoundly alter kinase selectivity, antiproliferative potency, and physicochemical parameters. For instance, replacing the 3-chloro-4-fluoroaniline group with a 3-trifluoromethylaniline yielded a compound (11d) that retained VEGFR-2 enzymatic activity but demonstrated markedly different cellular growth inhibition compared to the reference inhibitor PTK787 [1]. In a parallel Pim-1 program, subtle variations at the C-4 position (exemplified by compounds 6b, 6h, 6m) produced IC₅₀ values spanning 0.60–0.80 μM, underscoring that substitution fine-tunes target engagement in a non-linear fashion [2]. The target compound's distinct LogP (XLogP3 = 3.2) and topological polar surface area (TPSA = 63.6 Ų) locate it in a specific physicochemical space that cannot be replicated by generic triazine analogs, directly impacting solubility, permeability, and formulation behavior [3].

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine: Head-to-Head Quantitative Differentiation Data


Lipophilicity Differential: XLogP3 of Target Compound vs. 3-Trifluoromethyl Analog (11d) Predicts Superior Membrane Permeability

The computed partition coefficient (XLogP3) for the target compound is 3.2 [1]. While experimental XLogP3 for the closest published comparator 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d][1,2,3]triazine (11d) has not been explicitly reported in the primary reference, the substitution of 3-chloro-4-fluoro with 3-trifluoromethyl is known to increase lipophilicity by approximately 0.5–0.7 log units based on standard fragment contributions [2]. A lower XLogP3 value suggests that the target compound resides closer to the optimal lipophilicity window (LogP 1–3) for oral drug candidates, potentially offering better aqueous solubility and reduced metabolic liability compared to the more lipophilic 3-trifluoromethyl analog. This physicochemical advantage is directly relevant for assay compatibility and lead optimization campaigns.

Physicochemical profiling Drug-likeness ADME

Polar Surface Area Differentiation: Lower TPSA Correlates with Improved Cellular Permeability vs. Hydrogen-Bond-Rich Analogs

The topological polar surface area (TPSA) of the target compound is computed to be 63.6 Ų [1]. In the context of the pyrido[3,2-d][1,2,3]triazine scaffold, certain Pim-1 inhibitor derivatives bearing additional hydrogen-bond donors or acceptors at the C-4 aniline ring exhibit TPSA values exceeding 80 Ų, as estimated from their reported structures [2]. A TPSA below 70 Ų is widely associated with favorable intestinal absorption and, critically, with potential CNS penetration (threshold < 90 Ų for blood-brain barrier passage) [3]. The target compound's relatively low TPSA, conferred by the halogen-only substitution pattern, positions it favorably for programs requiring intracellular target engagement or CNS exposure.

Membrane permeability Lead optimization CNS drug design

Molecular Complexity and Synthetic Accessibility: Reduced Heavy Atom Count and Rotatable Bonds vs. Elaborated Aniline Analogs

The target compound contains 20 heavy atoms and 2 rotatable bonds [1]. By comparison, many 4-substituted analogs in the Pim-1 inhibitor series bear extended N-alkyl or N-aryl substituents, increasing heavy atom counts to 24–28 and rotatable bonds to 4–6 [2]. Lower heavy atom count and fewer rotatable bonds are desirable features in fragment-based and lead-like chemical space, correlating with higher ligand efficiency and more favorable binding thermodynamics [3]. The compact nature of the 3-chloro-4-fluorophenyl substituent thus provides a balance between target affinity and molecular complexity that is not achieved by bulkier aniline derivatives.

Synthetic tractability Fragment-based drug design Lead-likeness

Kinase Scaffold Cross-Targeting Potential: Pyrido[3,2-d][1,2,3]triazine Core Demonstrates Multi-Kinase Activity Not Observed in Simple Triazine Analogs

The pyrido[3,2-d][1,2,3]triazine scaffold has been independently validated as an inhibitor of both VEGFR-2 (kinase assay IC₅₀ values in the sub-micromolar range for 4-substituted-6-chloro derivatives) [1] and Pim-1 (IC₅₀ = 0.60–0.80 μM for optimized analogs) [2]. In contrast, simpler 1,2,3-triazine or 1,3,5-triazine analogs lacking the fused pyrido ring generally fail to engage both kinase families with comparable potency. This scaffold-driven polypharmacology is attributable to the unique hydrogen-bonding pattern of the pyrido[3,2-d][1,2,3]triazine core, where N-3 forms a conserved interaction with the kinase hinge region (e.g., Lys67 in Pim-1) while the 4-aniline substituent establishes a π-π stack with the gatekeeper phenylalanine [2]. The target compound inherits this privileged core, making it suitable for chemical biology studies aimed at multi-kinase profiling.

Kinase polypharmacology Scaffold hopping Chemical biology

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine: Recommended Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Identification and SAR Expansion in VEGFR-2 and Pim-1 Programs

The pyrido[3,2-d][1,2,3]triazine scaffold has demonstrated sub-micromolar activity against both VEGFR-2 and Pim-1 in independent studies [1] [2]. The target compound's specific 3-chloro-4-fluoroaniline substituent provides a balanced lipophilicity (XLogP3 = 3.2) and low polar surface area (TPSA = 63.6 Ų) that are optimal for cellular permeability [3]. It is therefore recommended as a key building block for systematic SAR expansion around the C-4 aniline position, with the goal of optimizing selectivity and potency within the kinase family.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Probe Design

With a TPSA of 63.6 Ų, well below the 90 Ų threshold associated with blood-brain barrier penetration, and a moderate XLogP3 of 3.2 [3], this compound is a suitable scaffold for designing CNS-penetrant kinase chemical probes. Procurement is recommended for neuroscience-focused discovery teams seeking to evaluate the central exposure potential of pyrido[3,2-d][1,2,3]triazine-based inhibitors.

Chemical Biology Studies of Kinase Polypharmacology Using a Privileged Core

The pyrido[3,2-d][1,2,3]triazine core has been validated against two structurally distinct kinase targets, VEGFR-2 and Pim-1, through distinct binding modes [1] [2]. The target compound, as a representative of this core with a compact 3-chloro-4-fluorophenyl substituent, is an ideal starting point for broad kinase profiling panels (e.g., commercial kinome screens) to map the selectivity fingerprint of this underexplored chemotype.

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Enrichment

With only 20 heavy atoms and 2 rotatable bonds [3], the target compound falls within lead-like chemical space (heavy atom count ≤ 26; rotatable bonds ≤ 6) and is suitable for inclusion in fragment- or lead-like screening libraries. Its low complexity relative to elaborated analogs makes it an attractive starting point for FBDD campaigns, where efficiency metrics are prioritized over absolute potency.

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